Ethyl 4,5-diaminonicotinate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4,5-diaminonicotinate can be achieved through various methods. One method involves the reaction of 4,5-diamino-nicotinic acid ethyl ester with 2-trifluoromethylbenzaldehyde in N,N-dimethyl-formamide at 120℃ for 8 hours . Another method involves the reaction of ethyl 4,5-diaminonicotinate with 4-fluoro-2-(trifluoromethyl)benzaldehyde in nitrobenzene at 220℃ for 18 hours .Molecular Structure Analysis
The Ethyl 4,5-diaminonicotinate molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 primary amines (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The carbon atoms in the chemical structure of Ethyl 4,5-diaminonicotinate are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Physical And Chemical Properties Analysis
Ethyl 4,5-diaminonicotinate is a white crystalline powder that is soluble in water and organic solvents. The boiling point of Ethyl 4,5-diaminonicotinate is not specified .Scientific Research Applications
Carcinogenic Properties of Alcoholic Beverages : Research conducted at the International Agency for Research on Cancer (IARC) in 2007, including Ethyl carbamate (urethane), a frequent contaminant of fermented foods and beverages, reassessed the carcinogenicity of alcoholic beverages (Baan et al., 2007).
Antimitotic Agents : A study focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which included the cyclization of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate. This research indicated the potential of these compounds in inhibiting the proliferation of growth and causing mitotic arrest in lymphoid leukemia L1210 at micromolar concentrations (Temple, 1990).
Synthesis of Orthogonally Protected Diamino Acids : A method for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates was developed, which are useful for the synthesis of edeine analogs. This involved the use of differently N-protected (S)-2,3-diaminopropanoic acid (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Phosphine-Catalyzed Annulation : A study described the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines in the presence of an organic phosphine catalyst. This process led to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Erbium(III) Chloride in Ethyl Lactate : Research highlighted the use of Erbium(III) chloride in ethyl lactate as an environmentally friendly system for the reaction of furfural and amines. This yielded diastereoselectively different N,N-substituted trans-4,5-diaminocyclopent-2-enones (Procopio et al., 2013).
Safety And Hazards
Ethyl 4,5-diaminonicotinate is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
ethyl 4,5-diaminopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLSNQHYBVMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-diaminonicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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